molecular formula C12H9IS B13639961 (2-Iodophenyl)(phenyl)sulfane

(2-Iodophenyl)(phenyl)sulfane

Cat. No.: B13639961
M. Wt: 312.17 g/mol
InChI Key: XFEBWRWHFLDLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodophenyl)(phenyl)sulfane is an organic compound with the molecular formula C12H9IS. It is characterized by the presence of an iodine atom and a phenyl group attached to a sulfane moiety. This compound is of interest in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Iodophenyl)(phenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with phenylsulfenyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)(phenyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Iodophenyl)(phenyl)sulfane has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Iodophenyl)(phenyl)sulfane involves its interaction with molecular targets through its iodine and sulfane groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (2-Iodophenyl)(methyl)sulfane
  • (2-Iodophenyl)(ethyl)sulfane
  • (2-Iodophenyl)(propyl)sulfane

Uniqueness

(2-Iodophenyl)(phenyl)sulfane is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of the phenyl group enhances its stability and potential for diverse chemical transformations .

Properties

Molecular Formula

C12H9IS

Molecular Weight

312.17 g/mol

IUPAC Name

1-iodo-2-phenylsulfanylbenzene

InChI

InChI=1S/C12H9IS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H

InChI Key

XFEBWRWHFLDLIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.